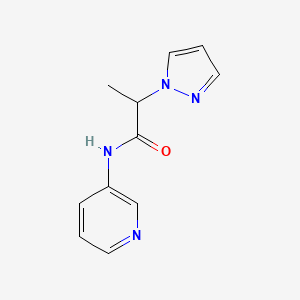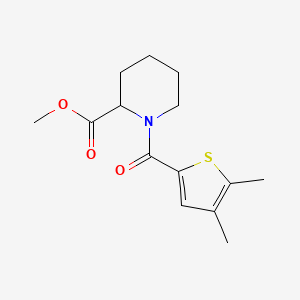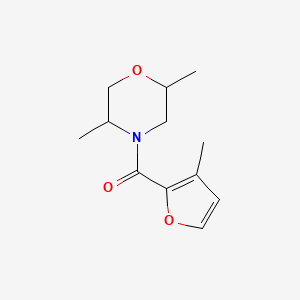
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one, also known as 4-Methylpiperazine-1-carbonyl-2-(2-methylpropyl)-1-pyrrolidinecarboxamide, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, it has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been shown to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one in lab experiments is its well-established synthesis method, which produces high yields of pure product. The compound is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions that can be explored in the study of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one. One potential direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to explore its anti-tumor effects in combination with other chemotherapeutic agents. Additionally, the compound can be further optimized to improve its pharmacokinetic properties and reduce its toxicity. Overall, the potential therapeutic applications of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one make it a promising compound for future research.
Synthesis Methods
The synthesis of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one involves the reaction of 4-methylpiperazine-1-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction with the help of a dehydrating agent such as thionyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure product and has been widely used in research laboratories.
Scientific Research Applications
4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. It has also been investigated for its potential as a drug delivery system, owing to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-11(2)9-17-10-12(8-13(17)18)14(19)16-6-4-15(3)5-7-16/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAVJNCPBKBIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)





![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)